molecular formula C8H12O3 B3424321 Methyl 2-(3-oxocyclopentyl)acetate CAS No. 34130-51-3

Methyl 2-(3-oxocyclopentyl)acetate

Cat. No. B3424321
CAS RN: 34130-51-3
M. Wt: 156.18 g/mol
InChI Key: CPXMFVOUUXTIOH-UHFFFAOYSA-N
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Description

“Methyl 2-(3-oxocyclopentyl)acetate” is a chemical compound with the CAS Number: 34130-51-3 . It has a molecular weight of 156.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-oxocyclopentyl)acetate” can be represented by the InChI code: 1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a ketone and an ester functional group.


Physical And Chemical Properties Analysis

“Methyl 2-(3-oxocyclopentyl)acetate” is a liquid at room temperature . It has a molecular weight of 156.18 .

Scientific Research Applications

  • Perfumery Industry Application Methyl-3-pentyl-4-oxycyclopentyl-1-acetate, which is structurally and olfactorily similar to methyl dihydrojasmonate and related to Methyl 2-(3-oxocyclopentyl)acetate, has been found useful in perfumery. This compound is synthesized through methods described by Ravid and Ikan (1975) and has distinct odor characteristics valuable in fragrance creation (Ravid & Ikan, 1975).

  • Crystal Structure Analysis The crystal and molecular structure of closely related compounds to Methyl 2-(3-oxocyclopentyl)acetate, such as methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, has been a subject of study. Makaev et al. (2006) determined its structure through single crystal X-ray diffraction, which is significant for understanding the molecular conformation and interactions in similar compounds (Makaev et al., 2006).

  • Chemical Synthesis and Reactions Compounds related to Methyl 2-(3-oxocyclopentyl)acetate are used in various chemical synthesis processes. For instance, regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, which are structurally similar, has been reported by Koz’minykh et al. (2006). This indicates the compound's utility in organic synthesis and its reactivity with other chemical agents (Koz’minykh et al., 2006).

  • Application in Synthesis of Complex Molecules Mulzer et al. (2005) studied the stereoselectivity of C-methylation of compounds like oxolanyl and cyclopentyl acetate enolates, which are related to Methyl 2-(3-oxocyclopentyl)acetate. Their research provides insights into the synthesis of complex molecules, demonstrating the compound's relevance in advanced organic synthesis (Mulzer et al., 2005).

  • Astrophysical Research In astrophysics, research on methyl acetate, a compound related to Methyl 2-(3-oxocyclopentyl)acetate, has been conducted to understand its formation and properties in the interstellar medium. Das et al. (2015) explored this aspect, which shows the compound's relevance beyond Earth-bound applications (Das et al., 2015).

  • Pharmaceutical and Medicinal Chemistry Gong et al. (2020) conducted research on 2,2-disubstituted cyclopentane-1,3-diols, where compounds like 2-benzyl-2-methyl-3-oxocyclopentyl acetate were utilized. This research is significant for pharmaceutical and medicinal chemistry, particularly in the synthesis of chiral building blocks (Gong et al., 2020).

  • Lipase-Catalyzed Transesterification Hashimoto et al. (1992) explored the lipase-catalyzed irreversible transesterification of (±)-methyl trans-2-hydroxycyclopentane-1-acetate, leading to (R)-methyl 2-oxocyclopentane-1-acetate. This highlights the compound's role in enzymatic processes and chiral synthesis, relevant in biochemistry and chemical engineering (Hashimoto et al., 1992).

Safety and Hazards

“Methyl 2-(3-oxocyclopentyl)acetate” is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-(3-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFVOUUXTIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463262
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2630-38-8, 34130-51-3
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-oxocyclopentyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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